REACTION_CXSMILES
|
COC([N:5]1[C:13]2[C:8](=[CH:9][CH:10]=[C:11]([CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH:12]=2)[CH:7]=[CH:6]1)=O.CNC>CCO>[CH2:18]([O:17][C:15](=[O:16])[CH2:14][C:11]1[CH:12]=[C:13]2[C:8]([CH:7]=[CH:6][NH:5]2)=[CH:9][CH:10]=1)[CH3:19]
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Name
|
6-ethoxycarbonylmethyl-indole-1-carboxylic acid methyl ester
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Quantity
|
965 mg
|
Type
|
reactant
|
Smiles
|
COC(=O)N1C=CC2=CC=C(C=C12)CC(=O)OCC
|
Name
|
|
Quantity
|
24.4 mL
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution was stirred at RT overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
EtOH was concentrated
|
Type
|
CUSTOM
|
Details
|
the crude residue was purified by flash column chromatography on silica gel (c-hexane to c-hexane/EtOAc 85:15)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC1=CC=C2C=CNC2=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |